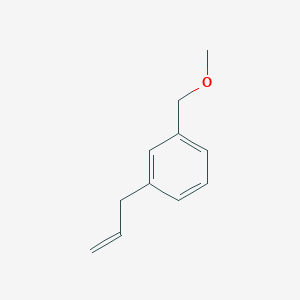![molecular formula C13H11FOS B8076660 3-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076660.png)
3-[(3-Fluorophenoxy)methyl]benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Traditional Preparation Methods: These may involve standard organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenations.
Advanced Preparation Methods: Recent advancements in synthetic chemistry have introduced more efficient and selective methods, including microwave-assisted synthesis, flow chemistry, and the use of novel catalysts.
Analyse Des Réactions Chimiques
3-[(3-Fluorophenoxy)methyl]benzenethiol, like many organic compounds, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[(3-Fluorophenoxy)methyl]benzenethiol has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe or marker in biological assays.
Industry: It can be used in the production of materials, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-[(3-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
3-[(3-Fluorophenoxy)methyl]benzenethiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable structures or functional groups. For example:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with similar structural features but different biological activities.
Propriétés
IUPAC Name |
3-[(3-fluorophenoxy)methyl]benzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c14-11-4-2-5-12(8-11)15-9-10-3-1-6-13(16)7-10/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRIFGCBXRMKDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)COC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S)COC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol](/img/structure/B8076578.png)
![4-[(3,5-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076586.png)
![4-[(3,5-Difluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8076592.png)
![5-Chloro-2-[(3,4-difluorophenyl)methoxy]benzenethiol](/img/structure/B8076614.png)
![2-[(3,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol](/img/structure/B8076619.png)
![4-[(3,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076623.png)

![4-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076644.png)
![3-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076651.png)
![2-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076654.png)
![4-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076656.png)
![2-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076681.png)
![Propyl[2-(methylthio)phenyl] sulfide](/img/structure/B8076682.png)

